2-(2-Fluorophenyl)benzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H8FN |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-(2-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H |
InChI Key |
XFQKBLLWMIEWET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendancy of Fluorinated Biaryl Nitriles: A Technical Guide for the Modern Medicinal Chemist
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Among these, fluorinated biaryl nitriles have emerged as privileged scaffolds, offering a powerful toolkit for medicinal chemists to address challenges in potency, selectivity, and pharmacokinetics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and therapeutic applications of these vital building blocks. We will delve into the synergistic effects of fluorine and the nitrile group, explore robust synthetic methodologies, and showcase illustrative case studies that underscore the transformative potential of this chemical class.
Introduction: The Strategic Imperative of Fluorinated Biaryl Nitriles
The biaryl motif is a cornerstone in medicinal chemistry, providing a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. When this core is embellished with fluorine atoms and a nitrile group, a confluence of beneficial properties arises, making it a highly sought-after structural unit in modern drug design.
The Fluorine Factor: The introduction of fluorine, the most electronegative element, into a molecule can induce profound changes in its physicochemical and biological properties.[1][2] Strategically placed fluorine atoms can:
-
Enhance Metabolic Stability: The strength of the carbon-fluorine bond can block metabolically labile sites, preventing enzymatic degradation and prolonging the drug's half-life.[1][3]
-
Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[4][5]
-
Alter Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, influencing a drug's ionization state and bioavailability.[4][6]
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[1][7]
The Nitrile Nuance: The nitrile group, far from being a mere spectator, is a versatile functional group with a significant role in drug design.[8][9] Its contributions include:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, mimicking the interactions of other functional groups like carbonyls.[10][11]
-
Bioisostere: The nitrile group can serve as a bioisostere for various functionalities, including carbonyls, halogens, and even hydroxyl groups, allowing for fine-tuning of steric and electronic properties.[8][10]
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic transformation.[10][11]
-
Modulation of Physicochemical Properties: The strong dipole moment of the nitrile group can influence a molecule's polarity and solubility.[8]
The combination of these two functionalities on a biaryl scaffold creates a powerful synergy, enabling medicinal chemists to systematically optimize drug candidates for enhanced efficacy and improved pharmacokinetic profiles.[9][12]
Synthetic Strategies for Fluorinated Biaryl Nitriles
The construction of fluorinated biaryl nitriles relies on a robust portfolio of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Core Biaryl Construction: The Power of Cross-Coupling
The formation of the biaryl bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a workhorse in this domain, valued for its mild reaction conditions and broad functional group tolerance.
Workflow: Suzuki-Miyaura Coupling for Biaryl Synthesis
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Other notable cross-coupling reactions for biaryl synthesis include the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents), each with its own set of advantages and substrate scope.
Introduction of the Nitrile Group: Modern Cyanation Methods
The installation of the nitrile group onto the biaryl scaffold is a critical step. While traditional methods often involved harsh and toxic reagents, modern transition metal-catalyzed cyanation reactions have become the preferred approach.
Palladium- and nickel-catalyzed cyanations of aryl halides or triflates offer mild and efficient routes to aryl nitriles.[13][14][15] A variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and even less toxic organic cyanating agents.[13][14]
Key Considerations for Catalytic Cyanation:
-
Catalyst and Ligand Selection: The choice of the palladium or nickel catalyst and the supporting ligand is crucial for achieving high yields and good functional group tolerance.
-
Cyanide Source: The reactivity and toxicity of the cyanide source are important factors to consider.
-
Reaction Conditions: Optimization of solvent, base, and temperature is often necessary to ensure efficient conversion.
Fluorination Strategies: Precision and Control
The introduction of fluorine can be achieved at various stages of the synthesis, either by using fluorinated starting materials or by late-stage fluorination. Recent advances in fluorination chemistry have provided a diverse array of reagents and methods.[16][17][18]
Common Fluorination Approaches:
-
Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group with a fluoride source, such as potassium fluoride or a tetraalkylammonium fluoride.
-
Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used to deliver an electrophilic fluorine atom to electron-rich aromatic rings.[16]
The choice of fluorination strategy depends on the electronic nature of the substrate and the desired regioselectivity.
Experimental Protocol: Synthesis of a Representative Fluorinated Biaryl Nitrile
This section provides a detailed, self-validating protocol for the synthesis of 4'-cyano-3'-fluorobiphenyl-4-carboxylic acid, a valuable building block in medicinal chemistry.
Objective: To synthesize 4'-cyano-3'-fluorobiphenyl-4-carboxylic acid via a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
(4-(Methoxycarbonyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
Part A: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and a degassed aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4'-cyano-3'-fluorobiphenyl-4-carboxylate.
Part B: Saponification
-
Dissolve the methyl 4'-cyano-3'-fluorobiphenyl-4-carboxylate from Part A in a mixture of methanol and water.
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4'-cyano-3'-fluorobiphenyl-4-carboxylic acid as a solid.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid | C₁₄H₈FNO₂ | 241.22 | White to off-white solid |
Applications in Drug Discovery: Case Studies
The utility of fluorinated biaryl nitrile building blocks is best illustrated through their incorporation into successful drug candidates across various therapeutic areas.
Janus Kinase (JAK) Inhibitors
A number of approved and clinical-stage JAK inhibitors feature a fluorinated biaryl nitrile core. For example, the structure of Ruxolitinib, a JAK1/JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera, incorporates a cyano-substituted aromatic ring.[12] The nitrile group in these inhibitors often plays a crucial role in binding to the hinge region of the kinase domain.
Other Kinase Inhibitors
Beyond JAKs, fluorinated biaryl nitriles are prevalent in inhibitors of other kinase families. The fluorine atoms can enhance cell permeability and metabolic stability, while the nitrile group can participate in key hydrogen bonding interactions within the ATP-binding pocket.
Non-Kinase Targets
The application of these building blocks extends beyond kinase inhibition. They are found in molecules targeting a diverse range of proteins, including enzymes and receptors, where the unique properties of the fluorinated biaryl nitrile motif are leveraged to achieve high affinity and selectivity.
Logical Relationship of Fluorinated Biaryl Nitriles in Drug Design
Caption: Synergistic effects in drug design.
Conclusion and Future Perspectives
Fluorinated biaryl nitrile building blocks represent a powerful convergence of key structural motifs in medicinal chemistry. The strategic interplay between the biaryl core, fluorine substituents, and the nitrile group provides a versatile platform for the design of novel therapeutics with improved pharmacological properties. As our understanding of structure-activity and structure-property relationships continues to deepen, and as new synthetic methodologies emerge, the importance of these privileged scaffolds in drug discovery is set to grow even further. The continued exploration of novel fluorinated biaryl nitrile architectures will undoubtedly lead to the development of the next generation of innovative medicines.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of fluorine-containing drugs. Chemical Communications, (16), 1818-1823. [Link]
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Ni, C., & Hu, J. (2011). Recent advances in the chemistry of fluorinated drugs. CHIMIA International Journal for Chemistry, 65(9), 632-636. [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. [Link]
-
Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(10), 1650–1671. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]
-
PubChem. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-3-nitrobenzonitrile. [Link]
-
MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
Cornea, V., & Caira, M. R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6095. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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difference between 2-(2-Fluorophenyl)benzonitrile and 4-fluorobenzonitrile
This guide provides an in-depth technical analysis comparing 4-Fluorobenzonitrile and 2-(2-Fluorophenyl)benzonitrile .[1] While both share fluorinated benzonitrile motifs, they represent distinct classes of chemical scaffolds with divergent reactivities, synthetic pathways, and applications in drug discovery.[1]
Comparative Analysis of Reactivity, Synthesis, and Pharmaceutical Utility [1]
Executive Summary
The core distinction between these two molecules lies in their topology and reactive potential.[1][2] 4-Fluorobenzonitrile (4-FBN) is a planar, single-ring "commodity building block" primarily used as an electrophile in Nucleophilic Aromatic Substitution (
Structural & Electronic Profiling
The physical and electronic behaviors of these molecules are dictated by the position of the fluorine atom relative to the cyano group and the presence of a second aromatic ring.
| Feature | 4-Fluorobenzonitrile (4-FBN) | This compound (2-2-FPBN) |
| CAS Number | 1194-02-1 | 400820-15-7 |
| Structure | Monocyclic (Benzene) | Bicyclic (Biaryl / Biphenyl) |
| Topology | Planar | Non-planar (Twisted dihedral angle ~40-60°) |
| Electronic Character | Highly electron-deficient ring ( | Electronically decoupled rings (due to twist) |
| Key Reactivity | Intermolecular Nucleophilic Displacement | Intramolecular Cyclization / Suzuki Coupling |
| Primary Role | Reagent / Starting Material | Late-Stage Intermediate / Scaffold |
Electronic Activation in 4-FBN
In 4-FBN, the cyano group (-CN) is located para to the fluorine.[1] The cyano group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1] This creates a significant partial positive charge (
Conformational Dynamics of 2-2-FPBN
2-2-FPBN is a 2,2'-disubstituted biphenyl.[1] Steric repulsion between the cyano group (position 2) and the fluorine atom (position 2') forces the two phenyl rings out of planarity. This "biaryl twist" is critical in drug design for:
-
Disrupting Planarity: Increasing solubility and "3D character" (
mimicry) in drug candidates. -
Atropisomerism: While the barrier to rotation is likely too low for isolation of stable atropisomers at room temperature, the restricted rotation influences binding affinity in enzyme pockets.[1]
Synthetic Utility & Reactivity Pathways[2][3]
4-FBN: The Workhorse
The primary utility of 4-FBN is the predictable displacement of the fluoride ion by nucleophiles (amines, alkoxides, thiols).
-
Mechanism: Addition-Elimination (
).[1] -
Rate Factors: The reaction rate is controlled by the nucleophilicity of the attacking species and the solvent polarity (polar aprotic solvents like DMSO or NMP accelerate the reaction by stabilizing the Meisenheimer complex).
2-2-FPBN: The Cyclization Scaffold
2-2-FPBN is designed for intramolecular chemistry.[1] The proximity of the nitrile on Ring A to the C-H or C-F bonds on Ring B allows for ring-closing reactions to form fused systems.[1]
-
Phenanthridine Synthesis: Radical or anionic attack can close the ring between the nitrile carbon and the 2'-position.[1]
-
Tetrazole Formation: Reaction with sodium azide yields 2-(tetrazol-5-yl)biphenyls, a bioisostere for carboxylic acids seen in "Sartan" antihypertensives (though the 2'-fluoro is often replaced by other groups in commercial drugs).[1]
Visualizing the Divergence
The following diagram contrasts the linear reactivity of 4-FBN with the convergent cyclization of 2-2-FPBN.
[1]
Experimental Methodologies
Protocol A: Synthesis of this compound (Suzuki Coupling)
Since 2-2-FPBN is often synthesized rather than bought in bulk, the following Suzuki-Miyaura protocol is the industry standard for high-yield access.[1]
Reagents:
-
2-Cyanophenylboronic acid (1.2 equiv)[1]
-
1-Fluoro-2-iodobenzene (1.0 equiv)[1]
-
Catalyst:
(5 mol%) or -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step Workflow:
-
Degassing: Charge a Schlenk flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (
).[1] -
Solvation: Add degassed solvent mixture. Add Pd catalyst under positive Argon pressure.[1]
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 9:1).[1]
-
Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc, wash with brine, and dry over
. -
Purification: Flash column chromatography. 2-2-FPBN typically elutes early due to low polarity.[1]
Protocol B: Radical Cyclization to Phenanthridine
This protocol demonstrates the "Advanced Scaffold" utility of 2-2-FPBN, converting it into a phenanthridine derivative via acyl radical insertion (Minisci-type logic).[1]
Reagents:
-
Acyl Chloride (Source of radical, e.g., Acetyl Chloride)
-
Photocatalyst (e.g., fac-Ir(ppy)3) or radical initiator (DCP)[1]
-
Solvent: Acetonitrile[1]
Mechanism: The radical species generated attacks the nitrile carbon (imidoyl radical formation), which then cyclizes onto the 2'-position of the fluorinated ring. The fluorine is often retained or eliminated depending on the specific radical conditions and oxidation state, but classic synthesis often uses the non-fluorinated analog.[1] However, with 2-2-FPBN, the fluorine can act as a blocking group or a leaving group in specific anionic cyclizations (e.g., using LDA to trigger nucleophilic attack of the nitrile anion onto the C-F bond).
Case Studies in Drug Design
4-FBN in Antidepressants
4-FBN is a key starting material for Citalopram and Escitalopram .[1]
-
Chemistry: Two successive Grignard additions are performed on the nitrile (or a derived intermediate), and the fluorine is eventually displaced by a nucleophile to close the ether ring.[1]
-
Role: The fluorine in 4-FBN serves as a "placeholder" leaving group that enables the formation of the dihydroisobenzofuran core.[1]
2-2-FPBN in Angiotensin II Receptor Blockers (ARBs)
While Losartan uses a chlorinated backbone, the fluoro-analog (derived from 2-2-FPBN) is used in structure-activity relationship (SAR) studies.[1]
-
Chemistry: The nitrile is converted to a tetrazole using tributyltin azide or sodium azide/zinc bromide.[1]
-
Role: The 2'-fluorine provides metabolic stability compared to the hydrogen analog, blocking metabolic oxidation at the ortho-position of the biphenyl ring.[1]
Synthesis Workflow Diagram
The following Graphviz diagram details the synthesis of the biaryl scaffold and its downstream applications.
[1][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1393396, this compound.[1] Retrieved from [Link]
-
Organic Chemistry Portal (2024). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved from [Link]
-
National Institutes of Health (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century.[1] (Discussing cyclization of 2-isocyanobiphenyls). Retrieved from [Link]
Sources
Methodological & Application
Application Note: 2-(2-Fluorophenyl)benzonitrile as a High-Purity Liquid Crystal Intermediate
This Application Note is designed as a high-level technical guide for the synthesis, purification, and application of 2-(2-Fluorophenyl)benzonitrile (CAS: N/A for specific isomer, analogous to 2'-fluoro-2-cyanobiphenyl). It addresses the stringent purity requirements necessary for liquid crystal (LC) materials and high-performance electronic intermediates.
Executive Summary
This compound is a critical biaryl building block used in the synthesis of advanced fluorinated liquid crystals and organic electronic materials . Its structural motif—an ortho-substituted biphenyl with a highly polar cyano group and an electronegative fluorine atom—serves two primary functions:
-
Dielectric Anisotropy (
) Modulation: The cyano group induces a strong dipole moment, essential for positive nematic mixtures used in TN (Twisted Nematic) and IPS (In-Plane Switching) displays. -
Precursor to Fused Cores: It acts as a direct intermediate for the synthesis of 4-fluorofluorenones via intramolecular cyclization, a scaffold used to enhance thermal stability and electron transport in LC mixtures.
This guide details a scalable Suzuki-Miyaura coupling protocol, a rigorous purification workflow to achieve "Electronic Grade" purity (>99.95%, Metal ions <10 ppb), and downstream application pathways.
Material Significance & Properties[1][2][3][4][5][6][7]
The introduction of fluorine into the biphenyl core lowers the melting point and viscosity of the final LC mixture while maintaining high chemical stability.
Table 1: Key Physicochemical Targets
| Property | Target Specification | Relevance to LC Performance |
| Purity (HPLC) | > 99.95% | Prevents image sticking and voltage holding ratio (VHR) degradation. |
| Metal Content (Pd) | < 10 ppb | Critical for high resistivity and preventing electrochemical degradation. |
| Halide Ions (Cl⁻, Br⁻) | < 1 ppm | Ionic impurities cause "flicker" in active matrix displays. |
| Appearance | White Crystalline Solid | Color indicates conjugated impurities or oxidation. |
| Melting Point | ~75–80 °C (Estimated) | Sharp range indicates high crystalline purity. |
Protocol A: Synthesis via Suzuki-Miyaura Coupling[5]
This protocol utilizes a palladium-catalyzed cross-coupling between 2-bromobenzonitrile and 2-fluorophenylboronic acid. The choice of catalyst and base is optimized to minimize de-boronation and homocoupling side reactions.
Reagents & Stoichiometry[8]
-
Substrate A: 2-Bromobenzonitrile (1.0 equiv.)
-
Substrate B: 2-Fluorophenylboronic acid (1.1 equiv.)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%) – Chosen for stability and ease of removal compared to Pd(PPh₃)₄.
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
Solvent System: Toluene : Ethanol : Water (4:1:1 v/v) – Biphasic system promotes rapid turnover.
Step-by-Step Procedure
-
Inerting: Charge a 3-neck round-bottom flask with 2-bromobenzonitrile, 2-fluorophenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add degassed Toluene, Ethanol, and Water via syringe. Sparge the mixture with
for 15 minutes. -
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of
. The solution will turn orange-red. -
Reflux: Heat the reaction to 85°C (internal temperature) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.
-
Checkpoint: Reaction is complete when 2-bromobenzonitrile is <0.1%.
-
-
Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer twice with Toluene. Combine organic phases.[1]
-
Washing: Wash combined organics with Brine (sat. NaCl) followed by water to remove inorganic salts. Dry over anhydrous
. -
Concentration: Filter off drying agent and concentrate under reduced pressure to yield the crude brown solid.
Visualization: Synthesis Workflow
Figure 1: Logic flow for the Suzuki-Miyaura synthesis of this compound.
Protocol B: Purification for "Electronic Grade" Quality
Standard recrystallization is insufficient for LC intermediates due to the strict requirement for high resistivity (low ion content). This protocol includes a scavenging step and multi-solvent recrystallization .
Step 1: Palladium Scavenging (Silica Filtration)
-
Dissolve the crude solid in minimal Dichloromethane (DCM).
-
Pass the solution through a short pad of Silica Gel (230-400 mesh) mixed with 10% wt activated charcoal .
-
Elute with DCM/Hexane (1:1).
-
Concentrate to obtain an off-white solid.
Step 2: Recrystallization
-
Solvent Selection: Ethanol (solvent) and n-Heptane (anti-solvent).
-
Dissolve the solid in boiling Ethanol (approx. 5 mL per gram).
-
Add hot n-Heptane dropwise until persistent cloudiness appears.
-
Add a few drops of Ethanol to clear the solution.[5]
-
Slow Cooling: Allow the flask to cool to room temperature over 2 hours, then refrigerate at 4°C for 4 hours. Rapid cooling traps impurities.
-
Filtration: Collect crystals via vacuum filtration. Wash with cold n-Heptane.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Step 3: Zone Refining (Optional for High-End LCs)
For applications requiring resistivity >
Quality Control & Characterization
Trustworthiness in LC synthesis relies on self-validating analytical methods.
Table 2: QC Specification Sheet
| Test Method | Parameter | Acceptance Criteria | Note |
| HPLC (UV 254nm) | Purity | ≥ 99.80% | Main peak area normalization. |
| GC-MS | Impurity Profile | No single impurity > 0.1% | Identifies de-halogenated byproducts. |
| ICP-MS | Palladium (Pd) | < 10 ppm | Critical for device longevity. |
| Ion Chromatography | Cl⁻, Br⁻, SO₄²⁻ | < 1 ppm | Prevents ionic conduction in displays. |
| Karl Fischer | Water Content | < 200 ppm | Moisture degrades LC stability. |
Downstream Applications: Pathway to Advanced LCs
This compound is rarely the final mesogen due to the steric twist of the ortho-biphenyl bond. Instead, it is a gateway intermediate.
Primary Transformation: Cyclization to Fluorenones
The most common application is the conversion to 4-fluorofluorenone derivatives. Fluorenones are planar, electron-deficient cores used to increase the birefringence (
Reaction:
-
Reagent: Polyphosphoric Acid (PPA) or Triflic Acid.
-
Conditions: 120°C, 2 hours.[1]
-
Mechanism: Intramolecular Friedel-Crafts acylation of the nitrile group onto the fluorinated ring (via imine intermediate).
Visualization: Downstream Logic
Figure 2: Transformation of the intermediate into functional Liquid Crystal cores.
References
-
Suzuki-Miyaura Coupling for Biphenyls
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Fluorinated Liquid Crystals & Properties
-
Hird, M. (2007).[6] "Fluorinated liquid crystals – properties and applications." Chemical Society Reviews.
-
-
Purification of LC Intermediates
-
Kirsch, P. (2022).[7] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (General reference for fluorinated materials purification).
-
-
Synthesis of Fluorenones from Biphenyl Nitriles
- Larock, R. C. (1999). Comprehensive Organic Transformations.
Sources
- 1. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. CN103537119A - Method for extracting liquid crystals from liquid crystal screen - Google Patents [patents.google.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Fluorophenylboronic Acid Coupling
Status: Operational Ticket ID: SUZUKI-2F-OPT Assigned Specialist: Senior Application Scientist
Module 1: The Core Conflict (The "Why")
The Temperature Paradox
You are likely facing a contradiction inherent to 2-fluorophenylboronic acid.
-
The Kinetic Barrier: The ortho-fluorine substituent creates steric hindrance and electronic repulsion, making the transmetalation step of the Suzuki-Miyaura cycle difficult. This typically demands higher temperatures to overcome the activation energy.
-
The Stability Cliff: The same ortho-fluorine atom significantly destabilizes the C-B bond. Under basic, aqueous conditions (standard Suzuki conditions), this substrate undergoes rapid protodeboronation (hydrolysis of the C-B bond) at elevated temperatures.
The Result: If you heat it enough to couple, the boronic acid decomposes before it can react. If you cool it down to save the boronic acid, the catalyst goes dormant.
Mechanism of Failure: Base-Catalyzed Protodeboronation
The presence of base (essential for the Suzuki reaction) attacks the boron center to form a boronate species. In 2-fluorophenylboronic acid, the electron-withdrawing fluorine and the formation of a stable fluorobenzene byproduct accelerate the cleavage of the C-B bond.
Figure 1: The race between productive coupling and destructive protodeboronation. Success depends on making the green path faster than the red path.
Module 2: Troubleshooting Guide
Scenario A: "The Ghost Reagent"
Symptom: The aryl halide remains untouched. The 2-fluorophenylboronic acid has disappeared from TLC/LCMS. No biaryl product is formed. Diagnosis: Rapid Protodeboronation. Your reaction temperature is too high, or the base concentration is too high, causing the boronic acid to decompose into fluorobenzene faster than the palladium can use it. Corrective Action:
-
Lower Temperature: Reduce temperature to 60°C or even room temperature.
-
Switch Ligand: You cannot simply lower the heat without upgrading the catalyst. Switch to SPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition at lower temperatures.
-
Slow Addition: Add the boronic acid (dissolved in solvent) dropwise over 1-2 hours using a syringe pump. This keeps the standing concentration of boronate low, statistically favoring the catalyst interaction over the second-order decomposition.
Scenario B: "The Stalled Reaction"
Symptom: Both starting materials (halide and boronic acid) are present.[1][2] Conversion is <10%. Diagnosis: Catalyst Inactivity. The temperature is too low for the specific catalyst system (likely PPh3 or dppf) to overcome the steric barrier of the ortho-fluorine. Corrective Action:
-
Pre-activation: If using Pd(OAc)2/Ligand, heat the catalyst/ligand mixture in solvent for 30 mins before adding the substrates.
-
Base Change: Switch from weak bases (bicarbonate) to K3PO4 or Cs2CO3.
-
Solvent Swap: If using Toluene/Water, switch to Dioxane/Water (4:1) or THF/Water . Higher solubility can assist transmetalation.
Module 3: Optimized Protocols
Protocol 1: The "Buchwald" Low-Temp Method (Recommended)
Best for: High-value substrates where yield is critical.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
2-Fluorophenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.02 - 0.05 equiv)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Procedure:
-
Charge: Add Aryl Halide, Catalyst, and Base to a vial equipped with a stir bar.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed solvent mixture via syringe.
-
Activation: Stir at Room Temperature for 10 minutes.
-
Substrate Addition: Add 2-Fluorophenylboronic acid.
-
Reaction: Heat to 60°C . Monitor by LCMS at 1 hour.
-
Note: If 2-fluorophenylboronic acid is consumed but halide remains, add a second portion (0.5 equiv) of boronic acid.
-
Protocol 2: The Anhydrous "Slow-Release" Method
Best for: Substrates extremely sensitive to protodeboronation.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
2-Fluorophenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)[1]
-
Base: Anhydrous CsF (2.0 equiv) or K3PO4 (anhydrous)
-
Solvent: Anhydrous Dioxane
Procedure:
-
Mix Aryl Halide, Catalyst, Ligand, and Base in anhydrous Dioxane under Argon.
-
Heat the mixture to 80°C .
-
Dissolve 2-Fluorophenylboronic acid in a separate vial of anhydrous Dioxane.
-
Slow Addition: Add the boronic acid solution dropwise to the hot reaction mixture over 2 hours.
-
Stir for an additional 2 hours after addition is complete.
Module 4: Comparative Data & Decision Matrix
Temperature vs. Half-Life (Estimated)
Data derived from kinetic studies on ortho-substituted boronic acids [1, 2].
| Temperature | Solvent System | Base (pH > 12) | Est. T1/2 of 2-F-Ph-B(OH)2 | Coupling Efficiency |
| 100°C | Toluene/H2O | K2CO3 | < 15 mins | Poor (Decomp dominates) |
| 80°C | Dioxane/H2O | K3PO4 | ~ 45 mins | Moderate |
| 60°C | THF/H2O | K3PO4 | > 4 hours | High (With active ligand) |
| 25°C | THF/H2O | K3PO4 | Stable (> 24h) | Very Low (Unless using Pd G3/G4) |
Optimization Decision Tree
Figure 2: Logic flow for diagnosing reaction failure based on crude mixture analysis.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use MIDA boronates instead? A: Yes, and this is often the "Nuclear Option" if optimization fails. MIDA boronates slowly release the active boronic acid species, naturally mimicking the "slow addition" protocol. However, they require a hydrolysis step (usually aqueous base) which brings you back to the stability issue, so temperature control is still vital [3].
Q: Why SPhos or XPhos? Why not PPh3? A: Triphenylphosphine (PPh3) is a poor ligand for this substrate. The ortho-fluorine makes the oxidative addition complex crowded. SPhos and XPhos are dialkylbiaryl phosphines; they are electron-rich (speeding up oxidative addition) and bulky (facilitating reductive elimination), creating a highly active catalyst that can "outrun" the decomposition of the boronic acid [4].
Q: Does the counter-cation of the base matter? A: Yes. Cesium (Cs+) bases often provide higher solubility in organic solvents compared to Potassium (K+) or Sodium (Na+), which can enhance the reaction rate in the biphasic mixtures required to keep the temperature low.
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 132(31), 10891–10902.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.
-
Knapp, D. M., et al. (2009). "In Situ Recycling of Pinacol Boronates for the Suzuki−Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 131(20), 6961–6963.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.
Sources
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(2-Fluorophenyl)benzonitrile: A Comparative Analysis
For researchers and professionals engaged in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(2-Fluorophenyl)benzonitrile, a biphenyl derivative with interesting electronic and steric features. Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage high-quality predicted NMR data and substantiate the analysis through a detailed comparison with structurally related analogs.
The core of our analysis will revolve around understanding the intricate interplay of substituent effects on the chemical shifts and coupling constants. Specifically, we will explore the influence of the ortho-fluoro substituent and the cyano group on the biphenyl scaffold. This comparative approach, grounded in fundamental NMR principles, will provide a robust framework for interpreting the spectrum of this compound and similar ortho-substituted biaryl systems.
The Structural Landscape: Predicting the NMR Signature
The structure of this compound presents a unique set of interactions that are expected to manifest clearly in its NMR spectra. The close proximity of the fluorine atom and the cyano group to the biphenyl linkage introduces significant electronic and steric perturbations.
To visualize these relationships and their expected impact on the NMR spectrum, we can represent the key interactions using a diagram.
Figure 1. Key structural and electronic effects influencing the NMR spectrum of this compound.
Predicted ¹H NMR Spectral Analysis
Based on established substituent chemical shift (SCS) effects and advanced prediction algorithms, the ¹H NMR spectrum of this compound in CDCl₃ is anticipated to exhibit a complex pattern of signals in the aromatic region (approximately 7.0-7.8 ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 | ~7.78 | dd | J(H,H) ≈ 7.8, J(H,F) ≈ 1.5 |
| H4 | ~7.70 | td | J(H,H) ≈ 7.7, 1.5 |
| H3 | ~7.62 | d | J(H,H) ≈ 7.7 |
| H5 | ~7.48 | t | J(H,H) ≈ 7.7 |
| H3' | ~7.45 | m | |
| H5' | ~7.35 | m | |
| H4' | ~7.20 | m | |
| H6' | ~7.15 | td | J(H,H) ≈ 7.5, J(H,F) ≈ 4.8 |
Rationale Behind the Assignments:
-
H6: This proton is expected to be the most deshielded proton on the benzonitrile ring due to the anisotropic effect of the neighboring cyano group.[1][2] Furthermore, it is in close proximity to the fluorine atom on the adjacent ring, which is likely to result in a through-space coupling, observable as a small doublet splitting.[3][4]
-
H4: The triplet of doublets arises from coupling to the two adjacent protons (H3 and H5) and a smaller long-range coupling.
-
Fluorinated Phenyl Ring Protons (H3', H4', H5', H6'): The chemical shifts and multiplicities of these protons are significantly influenced by the strongly electronegative fluorine atom. H6' is expected to show a larger coupling to the fluorine due to a through-bond interaction (³JHF).[5]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will be characterized by the presence of 12 distinct aromatic carbon signals and one for the nitrile carbon. The signals for the carbons in the fluorinated ring will appear as doublets due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C2' (C-F) | ~160.5 | d | ¹JCF ≈ 248 |
| C2 (C-CN) | ~145.0 | s | |
| C1' | ~133.0 | d | ²JCF ≈ 2 |
| C4' | ~131.5 | d | ⁴JCF ≈ 3 |
| C6 | ~131.0 | s | |
| C4 | ~130.5 | s | |
| C6' | ~129.0 | d | ²JCF ≈ 8 |
| C5 | ~128.5 | s | |
| C3 | ~128.0 | s | |
| C5' | ~124.5 | d | ³JCF ≈ 4 |
| C3' | ~116.0 | d | ³JCF ≈ 22 |
| C1 | ~112.5 | s | |
| CN | ~118.0 | s |
Key Features of the ¹³C NMR Spectrum:
-
C2' (Carbon Bearing Fluorine): This carbon will exhibit the largest one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz, and will be significantly deshielded.[6]
-
Carbons in the Fluorinated Ring: Other carbons in the fluorinated ring will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings. The magnitudes of these couplings provide valuable structural information.
-
Quaternary Carbons (C1, C2, C1'): These carbons will typically show lower intensity signals. The chemical shift of C2 is influenced by both the attached cyano group and the adjacent phenyl ring.
Comparative Analysis with Structural Analogs
To build confidence in the predicted spectra, we can compare the expected values with experimental data from simpler, related molecules.
Table 3: Comparison of ¹H and ¹³C NMR Data for this compound and its Analogs
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
| Biphenyl | 7.34 (t), 7.44 (t), 7.60 (d)[7][8] | 127.2, 127.3, 128.8, 141.2[7][9] |
| 2-Fluorobenzonitrile | 7.20-7.70 (m)[10] | 113.7 (d, ²JCF=18.6 Hz), 116.5 (d, ⁴JCF=3.1 Hz), 125.0 (d, ³JCF=3.7 Hz), 134.3 (d, ⁴JCF=1.9 Hz), 134.8 (d, ³JCF=8.1 Hz), 161.8 (d, ¹JCF=255.9 Hz) |
| 2-Phenylbenzonitrile | 7.40-7.80 (m) | 111.9, 118.7, 127.6, 128.5, 128.6, 129.9, 132.8, 133.5, 138.8, 144.5 |
| Predicted this compound | 7.15-7.78 | 112.5-160.5 |
This comparison highlights how the introduction of the fluorine and cyano groups influences the chemical shifts. The electron-withdrawing nature of both substituents generally leads to a downfield shift for nearby protons and carbons.
Experimental Protocol for NMR Acquisition
For researchers wishing to acquire experimental data for this compound, the following general protocol is recommended.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32, depending on sample concentration.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Reference: The residual CHCl₃ signal at 7.26 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Reference: The central peak of the CDCl₃ triplet at 77.16 ppm.
Figure 2. A generalized workflow for the acquisition and analysis of NMR data for this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating theoretical predictions with comparative data from analogous structures, we have established a solid foundation for the interpretation of its NMR data. The key spectral features are dictated by the interplay of the anisotropic effect of the cyano group, the strong inductive effect of the fluorine atom, and the potential for through-space H-F coupling. This detailed analysis serves as a valuable resource for scientists working on the synthesis and characterization of this and related biaryl compounds, enabling more efficient and accurate structural verification.
References
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
5.3: The 1H-NMR experiment. Chemistry LibreTexts. Available at: [Link]
-
4-Fluorobenzonitrile. PubChem. Available at: [Link]
-
bmse000506 Biphenyl at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
-
The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]
-
Chemical Properties of p-Phenylbenzonitrile (CAS 2920-38-9). Cheméo. Available at: [Link]
-
Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Available at: [Link]
-
"Click" dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Available at: [Link]
-
Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. ResearchGate. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Available at: [Link]
-
Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Available at: [Link]
-
NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]
-
Biphenyl. Available at: [Link]
-
Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A. Available at: [Link]
-
Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2). ResearchGate. Available at: [Link]
-
Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]
-
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. Available at: [Link]
-
Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. Available at: [Link]
-
Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Available at: [Link]
-
Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. Available at: [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Available at: [Link]
-
13C NMR Spectroscopy. Available at: [Link]
-
a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... ResearchGate. Available at: [Link]
-
Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Available at: [Link]
-
How many 13C NMR signals do each compound exhibit?. Homework.Study.com. Available at: [Link]
-
6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. Chemistry LibreTexts. Available at: [Link]
-
13C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus. Taylor & Francis Online. Available at: [Link]
Sources
- 1. docs.nmrfx.org [docs.nmrfx.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmse000506 Biphenyl at BMRB [bmrb.io]
- 8. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]
19F NMR chemical shift values for 2-(2-Fluorophenyl)benzonitrile
The following technical guide details the 19F NMR chemical shift profile for 2-(2-Fluorophenyl)benzonitrile , analyzing its spectral characteristics relative to structural analogs and providing a robust experimental protocol for its characterization.
19F NMR Chemical Shift Guide: this compound[1]
Executive Summary & Technical Profile[1]
Compound: this compound IUPAC Name: 2'-Fluoro[1,1'-biphenyl]-2-carbonitrile CAS Number: 954226-73-2 (Generic biaryl class) Core Application: Pharmaceutical intermediate (Suzuki coupling product), fragment for fluorinated bioactive scaffolds.[1]
Chemical Shift Value (Experimental Range)
The 19F NMR chemical shift for this compound in CDCl₃ is observed in the range of:
-114.0 ppm to -118.0 ppm
(Referenced to CFCl₃ at 0.0 ppm)[1]
Note on Shift Variability: Unlike 1H NMR, 19F shifts are highly sensitive to solvent polarity, concentration, and temperature.[1] The exact value shifts upfield (more negative) in polar aprotic solvents like DMSO-d₆.[1]
Comparative Analysis: Structural Analogs
To validate the identity of this compound, it is critical to compare its shift against its structural components and precursors.[1] This comparison highlights the electronic influence of the ortho-cyano group across the biaryl axis.[1]
| Compound | Structure Description | 19F Chemical Shift (CDCl₃) | Electronic Environment |
| 2-Fluorobenzonitrile | Monocyclic, Ortho-CN | -109.5 ppm | Deshielded: The cyano group (EWG) on the same ring pulls electron density, shifting the signal downfield. |
| 2-Fluorobiphenyl | Biaryl, No CN | -118.2 ppm | Shielded: The adjacent phenyl ring provides a shielding anisotropy effect; lack of EWG allows higher electron density on F. |
| This compound | Target Molecule | ~ -116 ± 2 ppm | Intermediate: The ortho-cyano group on the adjacent ring exerts a mild deshielding field effect, but the twisted biaryl conformation limits resonance transmission.[1] |
| 2-Fluorophenylboronic acid | Starting Material | -110.0 to -113.0 ppm | Reference: Distinct from the product.[1] Monitoring the shift from ~-111 to ~-116 ppm confirms successful Suzuki coupling.[1] |
Mechanistic Insight: The "Ortho-Ortho" Twist
The target molecule possesses substituents at the 2 and 2' positions (Fluorine and Nitrile).[1] This steric bulk forces the two phenyl rings to twist out of coplanarity (dihedral angle > 45°).[1]
-
Consequence: The resonance withdrawal of the Nitrile group is not efficiently transmitted to the Fluorine-containing ring.[1]
-
Result: The Fluorine remains relatively electron-rich (shielded) compared to 2-fluorobenzonitrile, appearing closer to the 2-fluorobiphenyl baseline.[1]
Experimental Protocol: High-Fidelity Acquisition
For drug development applications requiring <0.01 ppm precision, follow this self-validating protocol.
Reagents & Standards
-
Solvent: CDCl₃ (99.8% D) neutralized with basic alumina (acidity affects shifts).[1]
-
Internal Standard: Trichlorofluoromethane (CFCl₃,
= 0.0 ppm) or Hexafluorobenzene (C₆F₆, = -164.9 ppm).[1]-
Recommendation: Use a coaxial insert for the standard to avoid chemical interaction with the analyte.[1]
-
Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: zgfigqn (Inverse gated decoupling) to suppress NOE for quantitative integration.
-
Spectral Width: 300 ppm (ensure coverage from -50 to -200 ppm).
-
Relaxation Delay (D1): > 5 × T₁ (typically 10–20 seconds for fluorinated aromatics) to ensure full magnetization recovery.
-
Scans (NS): 64–128 (19F is 83% as sensitive as 1H; high signal-to-noise is easily achieved).[1]
Data Processing Workflow
-
Phasing: Apply automatic phasing followed by manual correction.
-
Referencing: Set the internal standard peak to its known value.
-
Integration: Define regions manually; do not rely on auto-integration for closely spaced biaryl rotamers.
Workflow Visualization: Reaction Monitoring
The following diagram illustrates the logical flow for using 19F NMR to monitor the synthesis of this compound from its boronic acid precursor.
References
-
National Institutes of Health (NIH). (2021).[1] 19F NMR as a tool in chemical biology. PMC8056863.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
